molecular formula C11H13F2NO B1322374 4-(2,4-Difluorophenoxy)piperidine CAS No. 367501-08-4

4-(2,4-Difluorophenoxy)piperidine

Cat. No. B1322374
M. Wt: 213.22 g/mol
InChI Key: LJTKODIQFDAGSL-UHFFFAOYSA-N
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Description

The compound 4-(2,4-Difluorophenoxy)piperidine is a halogenated piperidine derivative that is of interest due to its potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse biological properties and are an important class of compounds in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related halogenated piperidine derivatives has been explored in several studies. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential σ receptor ligands, with various substituents on the phenoxy ring and the nitrogen of the piperidine ring . Another study reported the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which showed potent antiallergy activity . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved by deoxofluorination of 3-alkoxy-4-piperidinones . The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, leading to a reasonable overall yield .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic and computational methods. For example, the vibrational spectra of a piperidine derivative were recorded and analyzed using Fourier-Transform Infrared and Raman spectroscopy, and the geometrical parameters were confirmed with X-ray diffraction data . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. A study on the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines provided new methods for the preparation of piperidine derivatives . These reactions are crucial for the functionalization of the piperidine ring and the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring and the phenoxy group. The log P values, a measure of lipophilicity, of halogenated piperidines were estimated using HPLC analysis . The vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals of piperidine derivatives were computed to understand their reactivity and stability . The synthesis of difluorinated piperidines indicates the introduction of fluorine atoms can significantly alter the chemical properties of these compounds .

Scientific Research Applications

  • Chemical Properties and Structure

    • “4-(2,4-Difluorophenoxy)piperidine” has the CAS Number: 367501-08-4 and a Linear Formula: C11H13F2NO .
    • It’s used in the chemical industry and its properties and structure are well-documented .
  • Pharmaceutical Applications

    • Piperidine derivatives, including “4-(2,4-Difluorophenoxy)piperidine”, play a significant role in the pharmaceutical industry .
    • They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Medicinal Chemistry

    • Piperidine derivatives are used in over twenty drug classes . They are found in anticancer agents , drugs for Alzheimer’s disease therapy , antibiotics , analgesics , antipsychotics , and antioxidants .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
  • Natural Products

    • Piperidines are also a part of many alkaloids showing biological activity . For example, atropine (used clinically for the treatment of vomiting, nausea, and bradycardia ; an effective agent for slowing the development of myopia ) and morphine (analgesic for severe pain relief ; used as a third-line therapy in the treatment of neuropathic pain ) contain a fused piperidine ring .
  • Cancer Therapy

    • Piperidine derivatives are being explored for their potential in cancer therapy . They are being studied as pro-tumorigenic receptor inhibitors and apoptosis initiators .
  • Infectious and Parasitic Diseases

    • Piperidine derivatives are being researched for their potential use in the treatment of infectious and parasitic diseases .
  • Chemical Properties and Structure

    • “4-(2,4-Difluorophenoxy)piperidine” has the CAS Number: 367501-08-4 and a Linear Formula: C11H13F2NO .
    • It’s used in the chemical industry and its properties and structure are well-documented .
  • Pharmaceutical Applications

    • Piperidine derivatives, including “4-(2,4-Difluorophenoxy)piperidine”, play a significant role in the pharmaceutical industry .
    • They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

The compound is classified as a Category 2 flammable liquid, and it’s harmful if swallowed . It’s toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s also harmful to aquatic life .

properties

IUPAC Name

4-(2,4-difluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTKODIQFDAGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625460
Record name 4-(2,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenoxy)piperidine

CAS RN

367501-08-4
Record name 4-(2,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(2,4-difluorophenoxyl)piperidine-1-carboxylate (20 g, 63.8 mmol) in 4:1 HCl/EtOAc (250 mL) was stirred at 25° C. for 1 h. The mixture was concentrated to give the title compound, as its HCl salt, as a white solid (15.4 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.84 (m, 2H), 2.08 (m, 2H), 3.05 (m, 2H), 3.20 (m, 2H), 4.57 (m, 1H), 7.04 (m, 1H), 7.31 (m, 2H), 8.95 (br d, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Cid, G Tresadern, JA Vega… - Journal of Medicinal …, 2016 - ACS Publications
Positive allosteric modulators of the metabotropic glutamate 2 receptor have generated great interest in the past decade. There is mounting evidence of their potential as therapeutic …
Number of citations: 36 pubs.acs.org
H Sun, H Monenschein, HH Schiffer… - Journal of Medicinal …, 2021 - ACS Publications
Parkinson’s disease (PD) is a chronic and progressive movement disorder with the urgent unmet need for efficient symptomatic therapies with fewer side effects. GPR6 is an orphan G-…
Number of citations: 14 pubs.acs.org
C Mu, X Li, Y Yang, Y Zhou, C Wang… - … Process Research & …, 2023 - ACS Publications
CVN424 is a drug candidate, which is being investigated in clinical trials for the treatment of motor fluctuations associated with Parkinson’s disease. We herein describe the process …
Number of citations: 2 pubs.acs.org
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org

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